molecular formula C10H6ClNO2 B1416157 7-Chloroquinoline-2-carboxylic acid CAS No. 234444-66-7

7-Chloroquinoline-2-carboxylic acid

Cat. No. B1416157
M. Wt: 207.61 g/mol
InChI Key: JCGLRGUFLQNLIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Chloroquinoline-2-carboxylic acid involves several steps. The Vilsmeier–Haack reaction is commonly used, where 2-Chloro-7-fluoroquinoline-3-carbaldehydes are synthesized . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles . The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .


Molecular Structure Analysis

The molecular structure of 7-Chloroquinoline-2-carboxylic acid involves a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

The chemical reactions involving 7-Chloroquinoline-2-carboxylic acid are diverse. For instance, the intramolecular cyclization of acetanilides by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 h provides easy access to 2-chloroquinoline-3-carboaldehydes .


Physical And Chemical Properties Analysis

7-Chloroquinoline-2-carboxylic acid is a solid substance with a melting point of 185-187 °C . Its molecular weight is 207.62 g/mol.

Scientific Research Applications

  • Multicomponent Crystal Formation in Antimalarials : A study investigated the crystallization of a series of 7-chloroquinoline antimalarials with carboxylic acid coformers, resulting in new multicomponent crystalline materials. These materials demonstrated properties like solubility and thermal stability, and efficacy against Plasmodium falciparum, raising questions about using multicomponent crystals as alternatives in antimalarial agents (Clements et al., 2019).

  • Antimicrobial Activity of Derivatives : Research focused on synthesizing derivatives of 7-chloroquinoline-4-carboxylic acid and evaluating their in vitro antimicrobial activity. The study found significant activity against a broad spectrum of microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

  • Photolysis in Aqueous Systems : Another study explored the photodegradation of quinolinecarboxylic herbicides, which include derivatives of 7-chloroquinoline, in different irradiation wavelengths. The research provided insights into the degradation pathways and the effects of environmental factors like sunlight and titanium dioxide (Pinna & Pusino, 2012).

  • Synthesis and Pharmacological Properties : A study described the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides and their evaluation as potential antinociceptive, anti-inflammatory, and anticonvulsant agents. The results demonstrated effectiveness in reducing seizures and combating acute pain (Wilhelm et al., 2014).

  • Antibacterial and Antioxidant Activities : Synthesis of new chloroquinoline analogs was undertaken to evaluate their antibacterial and antioxidant activities. Some of the novel 7-chloroquinoline derivatives displayed significant activity against bacterial strains and strong antioxidant activity, indicating their potential in therapeutic applications (Abdi et al., 2021).

Safety And Hazards

The safety information for 7-Chloroquinoline-2-carboxylic acid includes several hazard statements: H303, H315, H319, H335 . These codes correspond to potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .

Future Directions

The future directions for 7-Chloroquinoline-2-carboxylic acid are promising. It’s noted that the catalytic reduction of carboxylic acid derivatives, including 7-Chloroquinoline-2-carboxylic acid, has witnessed rapid development in recent years . This suggests potential for further exploration and application in various fields.

properties

IUPAC Name

7-chloroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGLRGUFLQNLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroquinoline-2-carboxylic acid

CAS RN

234444-66-7
Record name 7-chloroquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DL Boger, JH Chen - The Journal of Organic Chemistry, 1995 - ACS Publications
To the best of our knowledge, only one indirect syn-thesis of la has been disclosed7 and is of limited practical value and our initial efforts on their preparationproved less straightforward …
Number of citations: 39 pubs.acs.org
DS Breslow, MS Bloom, JC Shivers… - Journal of the …, 1946 - ACS Publications
… Hydroxy-7-chloroquinoline-2-carboxylic acid was esterified to methyl 4-hydroxy-7-chloroquinoline-2-carboxylate, m. …
Number of citations: 12 pubs.acs.org
GK Malhotra - 2022 - books.google.com
The book reviews the history of current brand and generic business in pharmaceuticals manufacturing practices. Based on examples, the reader can interpolate, extrapolate and exploit …
Number of citations: 3 books.google.com

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